

# Rovadicitinib: A Comparative Analysis of its Kinase Cross-Reactivity Profile

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Rovadicitinib**

Cat. No.: **B10856169**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

**Rovadicitinib** (also known as TQ05105) is a novel small-molecule inhibitor targeting both the Janus kinase (JAK) and Rho-associated coiled-coil-containing protein kinase (ROCK) families. [1][2] This dual-inhibitor mechanism holds therapeutic promise for myeloproliferative neoplasms and other inflammatory and fibrotic diseases.[1] This guide provides a comparative overview of the kinase selectivity profile of **Rovadicitinib** against other approved JAK inhibitors, supported by available preclinical data.

## Kinase Inhibition Profile

**Rovadicitinib** has demonstrated potent inhibition of key members of the JAK family. In-vitro studies have shown that it effectively inhibits JAK1, JAK2, and TYK2 at low nanomolar concentrations, with lesser activity against JAK3.[3] The dual activity of **Rovadicitinib** extends to the ROCK family, where it inhibits ROCK1 and ROCK2, crucial regulators of the cytoskeleton, cell adhesion, and migration.[1]

While comprehensive kinome scan data for **Rovadicitinib** against a broad panel of kinases is not publicly available, initial reports suggest a favorable selectivity profile with limited off-target effects.[4] One study notes its evaluation against a panel of 128 kinases, identifying few additional targets.[5]

For a comparative perspective, this guide includes the publicly available kinome scan data for other prominent JAK inhibitors: Ruxolitinib, Fedratinib, and Pacritinib.

**Table 1: Inhibition of Primary JAK Family Kinases**

| Kinase | Rovadicitinib<br>(IC <sub>50</sub> , nM) | Ruxolitinib<br>(IC <sub>50</sub> , nM) | Fedratinib<br>(IC <sub>50</sub> , nM) | Pacritinib<br>(IC <sub>50</sub> , nM) |
|--------|------------------------------------------|----------------------------------------|---------------------------------------|---------------------------------------|
| JAK1   | 11[3]                                    | 3.3                                    | >1000                                 | >1000                                 |
| JAK2   | 18[3]                                    | 2.8                                    | 3                                     | 23                                    |
| JAK3   | 155[3]                                   | 428                                    | >1000                                 | 1300                                  |
| TYK2   | 17[3]                                    | 19                                     | 21                                    | >1000                                 |

**Table 2: Cross-Reactivity Profile Against Selected Off-Target Kinases**

The following table presents a selection of off-target kinases inhibited by Ruxolitinib, Fedratinib, and Pacritinib, based on available kinome scan data. A comprehensive corresponding list for **Rovadicitinib** is not currently available. The data is presented as the percentage of control (% Control) at a given concentration, where a lower value indicates stronger inhibition.

| Kinase Family              | Kinase | Ruxolitinib (%<br>Control @<br>1μM) | Fedratinib (%<br>Control @<br>1μM) | Pacritinib (%<br>Control @<br>1μM) |
|----------------------------|--------|-------------------------------------|------------------------------------|------------------------------------|
| Tyrosine Kinase            | FLT3   | 54                                  | 0.1                                | 1                                  |
| c-KIT                      | 83     | 19                                  | 45                                 |                                    |
| EGFR                       | 96     | 98                                  | 97                                 |                                    |
| SRC                        | 67     | 48                                  | 29                                 |                                    |
| Serine/Threonine<br>Kinase | ROCK1  | 22                                  | 87                                 | Not Available                      |
| ROCK2                      | 20     | 79                                  | Not Available                      |                                    |
| Aurora A                   | 98     | 94                                  | 41                                 |                                    |
| CDK2                       | 99     | 98                                  | 94                                 |                                    |

# Signaling Pathways

**Rovadicitinib**'s dual mechanism of action targets two distinct signaling pathways implicated in myelofibrosis and other hematological malignancies: the JAK-STAT pathway and the ROCK signaling pathway.

## JAK-STAT Signaling Pathway

The JAK-STAT pathway is a crucial signaling cascade for numerous cytokines and growth factors involved in hematopoiesis and immune response.[6][7][8] Dysregulation of this pathway is a key driver in myeloproliferative neoplasms. **Rovadicitinib** inhibits JAKs, thereby blocking the phosphorylation and activation of STAT proteins, which in turn prevents their translocation to the nucleus and subsequent gene transcription.[9]





[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. rovadicitinib (TQ05105) News - LARVOL Sigma [sigma.larvol.com]
- 2. Rovadicitinib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ab-science.com [ab-science.com]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. sinobiopharm.com [sinobiopharm.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- To cite this document: BenchChem. [Rovadicitinib: A Comparative Analysis of its Kinase Cross-Reactivity Profile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10856169#cross-reactivity-profiling-of-rovadicitinib-against-other-kinases>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)